molecular formula C17H23NO5S B2918708 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-isobutoxybenzenesulfonamide CAS No. 1421441-25-9

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2918708
CAS No.: 1421441-25-9
M. Wt: 353.43
InChI Key: QBCLGBXRZBBAFP-UHFFFAOYSA-N
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Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-4-isobutoxybenzenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Furan derivatives are known to undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For a similar compound, 3-(Furan-2-yl)-3-hydroxypropanenitrile, properties such as boiling point and storage temperature were reported .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of highly substituted benzenesulfonamides, including those with furan moieties, has been achieved through innovative methods. For instance, the gold(I)-catalyzed cascade reaction allows for the efficient synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials, showcasing a pathway involving a rare 1,2-alkynyl migration onto a gold carbenoid (Wang et al., 2014). This method enriches the chemistry of gold carbenoids and opens new avenues for synthesizing furan-containing sulfonamides.

Energetic Materials and Explosives

Furan derivatives have been studied for their potential applications in the design of high-performance energetic materials. The assembly of diverse N-O building blocks, as seen in compounds like 3,3'-dinitroamino-4,4'-azoxyfurazan, demonstrates the strategy of utilizing furan backbones for developing materials with high density, thermal stability, and excellent detonation properties (Zhang & Shreeve, 2014). These findings suggest that furan-based sulfonamides could potentially contribute to advancements in energetic material research.

Biomass Conversion and Renewable Chemicals

Research on furan derivatives derived from renewable biomass resources highlights their potential as substitutes for petroleum-based chemicals. A study on the efficient production of hydroxymethylfurfural (HMF) from fructose, using phase modifiers, demonstrates the relevance of furan compounds in sustainable chemistry and the production of fine chemicals and plastics (Román‐Leshkov et al., 2006). This research area could be pertinent for exploring applications of furan-containing sulfonamides in green chemistry and biomass conversion.

Medicinal Chemistry and Drug Design

In medicinal chemistry, furan and benzenesulfonamide moieties are integral to the design of compounds with potential therapeutic applications. For instance, the design and synthesis of novel sulfonamide derivatives have been explored for their anticancer, antiangiogenic, and enzyme inhibitory activities. Studies have demonstrated the utility of these compounds in inducing apoptosis, autophagy, and inhibiting cancer cell growth, providing a basis for the development of new cancer therapies (Gul et al., 2018). These findings suggest that compounds similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-4-isobutoxybenzenesulfonamide could have promising applications in drug discovery and development.

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives are known to interact with various targets in the body . For instance, they can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like water and ph . These compounds are only marginally stable in water and their rate of reaction is considerably accelerated at physiological pH .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the stability and action of these compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For a similar compound, (E)-3-(furan-2-yl)acrylic acid, safety data sheets indicate that it may cause skin irritation and respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Furan derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-13(2)12-23-14-5-7-15(8-6-14)24(20,21)18-10-9-16(19)17-4-3-11-22-17/h3-8,11,13,16,18-19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLGBXRZBBAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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